![molecular formula C21H20FN7O2 B3410809 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 899726-02-4](/img/structure/B3410809.png)
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of functional groups including triazole and oxadiazole moieties, which are known for their diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance, derivatives of oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the 4-fluorophenyl group may enhance these effects due to increased interaction with biological targets.
A study published in ResearchGate reported on the synthesis and characterization of similar compounds that demonstrated promising anticancer activity. These findings suggest that the target compound could also possess similar properties, warranting further investigation into its efficacy against cancer cells .
Antimicrobial Properties
Compounds with oxadiazole derivatives have been noted for their antimicrobial activity. The presence of the triazole unit may contribute to this effect by disrupting microbial cell membranes or inhibiting essential enzymes. Research indicates that such compounds can be effective against a range of pathogens, including bacteria and fungi .
Drug Development
The structural features of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide make it a candidate for drug development. Its ability to interact with various biological targets opens avenues for designing new therapeutic agents. For example:
- Inhibitors of Protein Kinases : The compound's potential as an inhibitor for specific kinases involved in cancer progression is under exploration.
- Anti-inflammatory Agents : Given the role of certain triazole derivatives in modulating inflammatory pathways, this compound may also serve as a lead for developing anti-inflammatory drugs.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer science. The compound can be utilized as a building block in synthesizing polymers with tailored properties for specific applications such as drug delivery systems or smart materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound shares the fluorophenyl group and has similar applications in medicinal chemistry.
2-aminothiazole derivatives: These compounds are known for their anticancer properties and share structural similarities with the triazole and oxadiazole rings.
Uniqueness
What sets 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide apart is its combination of multiple heterocyclic rings and functional groups, which confer unique reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a hybrid molecule that combines elements of triazole and oxadiazole structures. These scaffolds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a triazole ring with an oxadiazole moiety and an acetamide functional group. The presence of a fluorine atom on the phenyl ring may enhance its pharmacological profile by increasing lipophilicity and modulating biological interactions.
Antimicrobial Activity
Research indicates that compounds with triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of oxadiazole enhances this activity due to its ability to disrupt bacterial cell wall synthesis and function .
- Oxadiazole derivatives have demonstrated antifungal activity against various strains of fungi, including Candida species. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Compound Type | Activity | Mechanism |
---|---|---|
Triazole | Antibacterial | Disruption of cell wall synthesis |
Oxadiazole | Antifungal | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The anticancer potential of the compound is supported by studies on similar structures:
- Triazoles have been linked to the induction of apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. For example, compounds with triazole rings have shown efficacy in breast cancer cell lines (MCF-7) by increasing p53 expression levels .
- Oxadiazoles are also recognized for their anticancer properties. Studies indicate that certain oxadiazole derivatives can inhibit key enzymes involved in cancer progression and induce cell cycle arrest in various cancer cell lines .
Study 1: Triazole-Amino Acid Derivatives
A study focused on synthesizing triazole-amino acid derivatives revealed that specific modifications led to enhanced cytotoxicity against several cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating promising potential as anticancer agents .
Study 2: Oxadiazole Derivatives in Cancer Therapy
Another investigation into oxadiazole derivatives highlighted their selective inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors. The most active compound demonstrated IC50 values in the nanomolar range against CA IX, suggesting its potential as a targeted therapy for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Linker Length : Variations in linker length between functional groups can significantly affect bioactivity; optimal lengths are often determined through iterative synthesis and testing.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O2/c1-11-8-12(2)17(13(3)9-11)24-16(30)10-29-19(23)18(26-28-29)21-25-20(27-31-21)14-4-6-15(22)7-5-14/h4-9H,10,23H2,1-3H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHITBPPCJIDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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